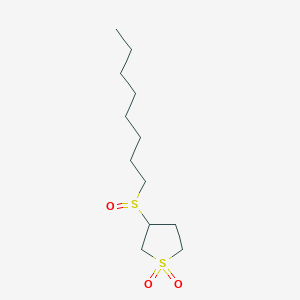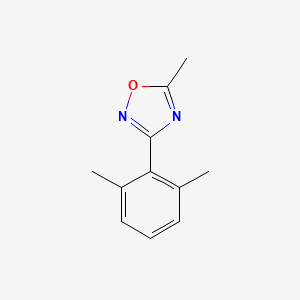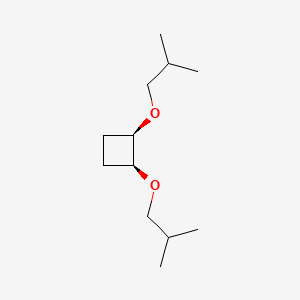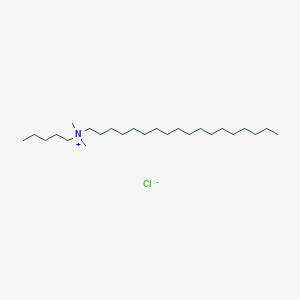
N,N-Dimethyl-N-pentyloctadecan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N-pentyloctadecan-1-aminium chloride: is a quaternary ammonium compound with the chemical formula C23H50ClN. This compound is known for its surfactant properties and is commonly used in various industrial and scientific applications. It is a cationic surfactant, meaning it carries a positive charge, which makes it effective in applications such as fabric softeners, hair conditioners, and antimicrobial agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N-pentyloctadecan-1-aminium chloride typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-dimethylamine with pentyloctadecan-1-amine in the presence of a suitable alkylating agent, such as methyl chloride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product. The process is optimized to minimize waste and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethyl-N-pentyloctadecan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield N,N-dimethyl-N-pentyloctadecan-1-amine and sodium chloride.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Dimethyl-N-pentyloctadecan-1-aminium chloride is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.
Biology: In biological research, this compound is used as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Industrially, it is used in fabric softeners, hair conditioners, and other personal care products due to its conditioning and antistatic properties.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N-pentyloctadecan-1-aminium chloride primarily involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to disruption and cell lysis. This makes it effective as an antimicrobial agent. Additionally, its surfactant properties allow it to reduce surface tension and stabilize emulsions in various applications.
Comparación Con Compuestos Similares
N,N-Dimethyl-N-octadecyloctadecan-1-aminium chloride: This compound has a similar structure but with longer alkyl chains, which can affect its solubility and surfactant properties.
N,N-Dimethyl-N-hexadecyloctadecan-1-aminium chloride: Another similar compound with slightly different alkyl chain lengths, influencing its physical and chemical properties.
Uniqueness: N,N-Dimethyl-N-pentyloctadecan-1-aminium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both surfactant and antimicrobial properties.
Propiedades
Número CAS |
88293-15-6 |
|---|---|
Fórmula molecular |
C25H54ClN |
Peso molecular |
404.2 g/mol |
Nombre IUPAC |
dimethyl-octadecyl-pentylazanium;chloride |
InChI |
InChI=1S/C25H54N.ClH/c1-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-25-26(3,4)24-22-8-6-2;/h5-25H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
QUUZRXYENLQYHL-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


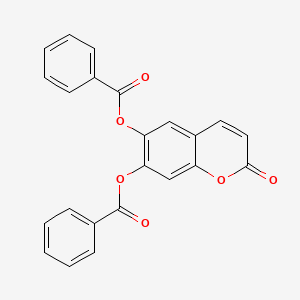
![Bis[2-(diethylamino)ethyl] phosphate](/img/structure/B14403733.png)
![4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14403745.png)
![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)
![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
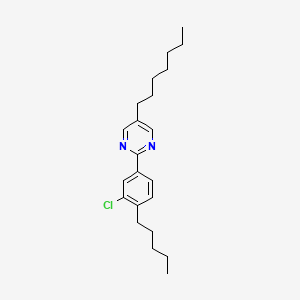
![N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide](/img/structure/B14403787.png)
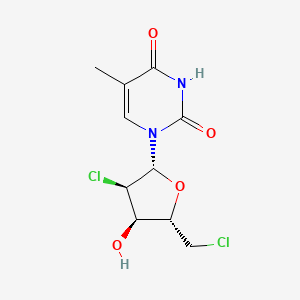
![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)
